molecular formula C9H12N2O B3024991 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1006490-05-6

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3024991
CAS No.: 1006490-05-6
M. Wt: 164.2 g/mol
InChI Key: SRBJGELFBYXQIZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C9H12N2O. It features a pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the aldehyde group. The reaction conditions often involve the use of a base such as sodium ethoxide and an oxidizing agent like pyridinium chlorochromate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group.

    3-cyclopropyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the ethyl group.

    3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde .

Uniqueness

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its cyclopropyl, ethyl, and aldehyde substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by its unique molecular structure, which includes a cyclopropyl group, an ethyl substituent, and an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the molecular formula C₉H₁₂N₂O and a molecular weight of approximately 164.204 g/mol. Its chemical structure is depicted below:

Structure C9H12N2O\text{Structure }\text{C}_9\text{H}_{12}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows for modifications that could enhance its antimicrobial efficacy.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Study: Inhibition of Cytokines
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives can be synthesized by modifying the cyclopropyl or ethyl groups or altering the aldehyde functionality. These derivatives may exhibit enhanced biological activities or novel properties .

Table 2: Related Compounds and Their Activities

Compound NameBiological Activity
3-Cyclopropyl-1-methyl-1H-pyrazoleModerate antimicrobial activity
3-Cyclopropyl-1-propyl-1H-pyrazoleEnhanced anti-inflammatory effects
4-Methyl-1H-pyrazoleAnticancer properties

Properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-5-8(6-12)9(10-11)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBJGELFBYXQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599127
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006490-05-6
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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